PF-04457845 is an orally active, irreversible inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 7.2 nM) that is selective against other serine hydrolases. It is a covalent inhibitor that carbamylates the active site serine nucleophile of FAAH. In a rat model of inflammatory pain, oral administration of 0.1 mg/kg PF-04457845 has been shown to reduce inflammatory pain with efficacy comparable to that of naproxen. PF-04457845 is a potent and exquisitely selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 7.2nM, and both analgesic and antiinflammatory effects in animal studies comparable to naproxen. It has been well tolerated in human trials even at high dose ranges with no evidence for cognitive dysfunction, and has completed Phase II clinical trials for the treatment of osteoarthritis, but was found to be ineffective.
Related Compounds
Anandamide (AEA)
Compound Description: Anandamide (AEA) is an endocannabinoid, an endogenous lipid neurotransmitter. It plays a role in regulating various physiological processes, including pain, appetite, mood, and memory. AEA is primarily degraded by FAAH. [, , , , , , , , , , , , , ]
Relevance: PF-04457845, by inhibiting FAAH, leads to increased levels of AEA in the brain. [, , , , , ] This elevation of AEA is believed to contribute to the therapeutic effects observed with PF-04457845 in preclinical models of pain, inflammation, and other conditions. [, , , , , ]
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol (2-AG) is another key endocannabinoid that binds to cannabinoid receptors and exerts various physiological effects. 2-AG is primarily degraded by monoacylglycerol lipase (MAGL). [, , , , , ]
Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA)
Compound Description: Palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) are AEA-related N-acylethanolamines that exert anti-inflammatory and analgesic effects. [] They are also substrates of FAAH. []
Relevance: Similar to AEA, the levels of PEA and OEA are elevated in the kidneys of mice treated with PF-04457845, which may contribute to the renoprotective effects observed with this FAAH inhibitor. []
URB597
Compound Description: URB597 is another FAAH inhibitor that has been extensively studied in preclinical models. [, ]
BIA 10-2474
Compound Description: BIA 10-2474 is a FAAH inhibitor that unfortunately exhibited severe neurotoxicity in a Phase I clinical trial. [, , ]
Relevance: The tragic outcome of the BIA 10-2474 trial underscores the importance of thoroughly investigating the selectivity and safety profile of drug candidates, even within a class with previously established safety records. [, , ] Compared to BIA 10-2474, PF-04457845 demonstrates a more favorable safety profile in preclinical and clinical studies. [, , , , ]
JNJ-42165279
Compound Description: JNJ-42165279 is another mechanism-based FAAH inhibitor that, unlike BIA 10-2474, has shown a safe profile in human testing. []
Relevance: Similar to PF-04457845, JNJ-42165279's safety profile in clinical trials highlights the importance of careful drug design and selection within the FAAH inhibitor class. [] This suggests that certain structural features or pharmacological properties may contribute to the differential safety profiles observed among FAAH inhibitors.
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is a pro-inflammatory mediator that plays a role in pain and inflammation. It is synthesized from arachidonic acid by cyclooxygenase-2 (COX-2). [, ]
Relevance: While PF-04457845 inhibits AEA hydrolysis, it can lead to increased AEA metabolism through the COX-2 pathway, potentially resulting in elevated PGE2 levels. [] This highlights the complexity of the endocannabinoid system and the potential for counter-regulatory mechanisms. Co-administration of PF-04457845 with a COX-2 inhibitor, like LM4131, was shown to enhance the therapeutic effects in a neuropathic pain model, suggesting a strategy to mitigate this potential drawback. []
LM4131
Compound Description: LM4131 is a substrate-selective COX-2 inhibitor that reduces the production of pro-inflammatory prostaglandins. []
Relevance: Studies show that co-administration of PF-04457845 with LM4131 leads to greater therapeutic benefits compared to either compound alone in a neuropathic pain model. [] This finding suggests that combined targeting of FAAH and COX-2 may offer a more effective therapeutic strategy by both enhancing endocannabinoid levels and reducing pro-inflammatory mediator production.
N-Acyl Taurines (NATs)
Compound Description: N-acyl taurines (NATs) are a class of signaling lipids that are part of the expanded endocannabinoid system and have been implicated in various physiological processes. []
Relevance: Research suggests that PF-04457845, by inhibiting FAAH, can upregulate NATs in ALS models, potentially contributing to its neuroprotective effects. [] This finding expands the potential therapeutic applications of FAAH inhibitors beyond their traditional targets within the endocannabinoid system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PLX647 is a dual inhibitor of the receptor tyrosine kinases FMS and KIT (IC50s = 28 and 16 nM, respectively). It is selective for FMS and KIT but does inhibit FLT3 and KDR (IC50s = 91 and 130 nM, respectively) in a panel of 400 kinases at a concentration of 1 μM. PLX647 inhibits proliferation of Ba/F3 cells expressing constitutively active FMS or KIT (IC50s = 92 and 180 nM, respectively) as well as ligand-dependent growth of M-NFS-60 and M-07e cells that express endogenous FMS and KIT, respectively (IC50s = 380 and 230 nM, respectively). It has no effect on HEK293T or HepG2 cells that lack FMS and KIT (IC50 = >50 μM) or Ba/F3 cells overexpressing KDR (IC50 = >5 μM). PLX647 also inhibits differentiation of human osteoclast precursor cells (IC50 = 170 nM). In vivo, PLX647 (40 mg/kg) reduces TNF-α and IL-6 release in a rat model of LPS-induced cytokine release. It reduces mast cell degranulation in a mouse model of passive cutaneous anaphylaxis (PCA) and inhibits bone destruction and delays disease progression in a mouse model of collagen-induced arthritis (CIA). PLX647 also reverses bone osteolysis and allodynia in a syngeneic rat model of cancer-induced bone pain. Novel tyrosine kinase (TK) inhibitor, selectively targeting c-Kit and c-Fms PLX-647 is PLX647 is a potent inhibitors of both FMS and KIT that show strong selectivity compared with other kinases. In the in vitro enzymatic assay, PLX647 inhibits FMS with IC50 = 0.028μM and KIT with IC50 = 0.016 μM. PLX647 represents a unique class of kinase inhibitors with unique dual FMS and KIT specificity.
PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R; fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.
PLX7904 is a RAF inhibitor (IC50s = 2.4, 140, and 91 nM for mutant B-RAFV600E, wild-type B-RAF, and C-RAF, respectively). It inhibits phosphorylation of ERK in A375 and COLO 829 cells (IC50s = 16 and 18 nM, respectively). Unlike PLX4032, BAY 43-9006, and dabrafenib, PLX7904 does not induce paradoxical pERK activation and proliferation of cancer cell lines (EC50s = >200 μM). PLX7904 (25 mg/kg twice per day) inhibits tumor growth in a mouse COLO 205 colon cancer xenograft model. Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
PLX7683 is a paradox breaker. Paradox breakers overcame several known mechanisms of resistance to first-generation RAF inhibitors. Dissociating MAPK pathway inhibition from paradoxical activation might yield both improved safety and more durable efficacy than first-generation RAF inhibitors